1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N8O/c1-2-24-15-13(21-22-24)14(19-10-20-15)23-8-12(9-23)16(25)18-7-11-4-3-5-17-6-11/h3-6,10,12H,2,7-9H2,1H3,(H,18,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHIQPXKXSBSSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CC(C3)C(=O)NCC4=CN=CC=C4)N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the c-Met receptor tyrosine kinase . This receptor plays a crucial role in cellular processes such as proliferation, survival, and migration.
Biological Activity
The compound 1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide is a hybrid molecule that combines features of triazolo[4,5-d]pyrimidine and azetidine frameworks. This article aims to explore its biological activity, particularly focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure includes a triazolo-pyrimidine moiety linked to an azetidine carboxamide, which may contribute to its pharmacological properties.
Anticancer Properties
Recent studies have indicated that derivatives of triazolo[4,5-d]pyrimidines exhibit significant anticancer activity. For instance, compounds with similar structures have been shown to inhibit various cancer cell lines by targeting specific enzymes involved in cell proliferation. The mechanism often involves inhibition of thymidylate synthase and histone deacetylases (HDAC), which are crucial for DNA synthesis and epigenetic regulation in cancer cells .
Antimicrobial Activity
Azetidine derivatives have been reported to possess antimicrobial properties. In vitro studies demonstrated that compounds similar to the target molecule showed activity against Mycobacterium tuberculosis (Mtb), with some exhibiting minimum inhibitory concentrations (MICs) as low as 0.78 μg/mL . This suggests potential use in treating tuberculosis and other bacterial infections.
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory potential of azetidine derivatives. Compounds derived from azetidine have been tested for their ability to inhibit phospholipase A2 (PLA2), an enzyme involved in inflammatory processes. The results indicated that certain modifications enhanced their anti-inflammatory activity .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Inhibition of thymidylate synthase and HDAC | |
| Antimicrobial | Inhibition of Mtb with MIC values < 1 μg/mL | |
| Anti-inflammatory | PLA2 inhibition |
Case Study: Antitumor Activity
In a study examining the effects of triazolo[4,5-d]pyrimidine derivatives on cancer cell lines such as MCF-7 (breast carcinoma) and HCT-116 (colon carcinoma), several compounds demonstrated substantial cytotoxicity. The study utilized various assays to assess cell viability and apoptosis induction, confirming the potential of these derivatives as anticancer agents .
Scientific Research Applications
Structural Overview
This compound is characterized by:
- A triazolo-pyrimidine core known for its diverse biological activities.
- An azetidine ring that enhances its molecular diversity.
- A pyridine moiety which may influence its pharmacokinetic properties.
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
Antitumor Activity
The triazolo-pyrimidine derivatives have shown promising anticancer properties. Studies have reported cytotoxic effects against various cancer cell lines, including:
- MCF-7 (breast cancer)
- HCT-116 (colorectal cancer)
- PC-3 (prostate cancer)
The observed IC50 values for these activities range from approximately 14.5 to 57.01 µM. The mechanisms of action include:
- Inhibition of Enzymatic Activity : Targeting key enzymes such as EGFR and PI3K.
- Induction of Apoptosis : Triggering programmed cell death in malignant cells.
- Modulation of Gene Expression : Altering the expression of genes associated with cancer progression.
Case Studies
Several notable studies have focused on synthesizing and evaluating compounds similar to the target molecule:
- Synthesis and Evaluation : A recent study synthesized derivatives based on triazolo-pyrimidine frameworks and tested them against multiple cancer cell lines. The most potent compounds exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin.
- In Silico Studies : Molecular docking studies predicted the binding affinities of these compounds to key proteins involved in cancer signaling pathways (e.g., EGFR and PI3K). These studies support the hypothesis that structural modifications can enhance biological activity.
Q & A
Q. Table 1. SAR of Key Substituents
| Substituent Position | Modification | Observed Effect on IC (Kinase X) | Source |
|---|---|---|---|
| 3-Ethyl (triazole) | Replacement with methyl | ↓ 10-fold activity loss | |
| Pyridin-3-ylmethyl | Fluorination | ↑ Selectivity for kinase Y |
What are the recommended protocols for assessing the compound’s stability under different pH and temperature conditions?
Level: Basic
Methodological Answer:
- Forced degradation studies : Incubate at pH 1–13 (37°C, 24 hours) and analyze degradation products via LC-MS .
- Thermal stability : Store solid compound at 40°C/75% RH for 4 weeks; monitor polymorphic changes by XRD .
How can researchers differentiate between on-target and off-target effects when evaluating biological activity?
Level: Advanced
Methodological Answer:
- Genetic knockdown : Use siRNA targeting the putative kinase (e.g., EGFR) in cell-based assays .
- Competitive binding assays : Co-administer known inhibitors (e.g., gefitinib) to reverse activity .
- Proteome-wide profiling : Utilize kinome-wide inhibitor screens (e.g., KINOMEscan) to identify off-target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
